Product packaging for 1H-pyrazolo[3,4-d]pyrimidin-6-amine(Cat. No.:CAS No. 287177-82-6)

1H-pyrazolo[3,4-d]pyrimidin-6-amine

Número de catálogo: B1591788
Número CAS: 287177-82-6
Peso molecular: 135.13 g/mol
Clave InChI: SMXRCJBCWRHDJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Bioisosteric Relationship with Adenine (B156593)

A key feature underpinning the privileged nature of the pyrazolo[3,4-d]pyrimidine scaffold is its bioisosteric relationship with adenine, a fundamental component of adenosine (B11128) triphosphate (ATP). rsc.orgnih.govnih.gov Bioisosteres are substituents or groups that have chemical and physical similarities, which produce broadly similar biological properties. The pyrazolo[3,4-d]pyrimidine ring system is an isostere of the adenine ring of ATP, allowing molecules containing this scaffold to function as effective mimics. rsc.orgnih.gov This structural similarity enables these synthetic compounds to fit into the ATP-binding sites of various enzymes, a property that is central to their mechanism of action. nih.govnih.gov

Role in ATP Competitive Kinase Inhibition

The bioisosteric mimicry of adenine makes the pyrazolo[3,4-d]pyrimidine scaffold a powerful tool for designing ATP-competitive kinase inhibitors. rsc.orgnih.govnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to a specific substrate. acs.org Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

By competing with ATP for binding to the kinase's active site, pyrazolo[3,4-d]pyrimidine-based inhibitors can effectively block the downstream signaling pathways that promote cell growth and proliferation. rsc.orgrsc.org The flat, heteroaromatic nature of the pyrazolo[3,4-d]pyrimidine ring allows it to occupy the adenine binding pocket, while modifications at various positions on the scaffold can be tailored to achieve high potency and selectivity for specific kinases. nih.govrsc.org This targeted approach has led to the development of several successful anticancer drugs. nih.gov For instance, the first pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, PP1 and PP2, were identified in 1996 as inhibitors of the SRC family of tyrosine kinases. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B1591788 1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 287177-82-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXRCJBCWRHDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599255
Record name 1H-Pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287177-82-6
Record name 1H-Pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 1h Pyrazolo 3,4 D Pyrimidin 6 Amine and Its Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing the pyrazolo[3,4-d]pyrimidine system have been well-established, primarily involving the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core or vice versa.

Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These reactions typically involve the reaction of a bifunctional precursor with a suitable cyclizing agent. For instance, the cyclocondensation of an ortho-amino-substituted pyrazole derivative with a one-carbon synthon is a common strategy.

A notable example involves the reaction of 5-aminopyrazole-4-carbonitrile with formamide (B127407) or other one-carbon sources. While this approach is widely used for the synthesis of the isomeric 4-aminopyrazolo[3,4-d]pyrimidines, achieving regioselective synthesis of the 6-amino isomer can be challenging and often depends on the substitution pattern of the pyrazole precursor.

In a specific instance, the condensation of 4-carboxamido-5-aminopyrazole with urea (B33335) has been utilized to form the dihydropyrimidinedione ring, which can then be further functionalized to introduce the amino group at the 6-position. researchgate.net

The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives heavily relies on the use of appropriately functionalized pyrazole or pyrimidine precursors.

From Pyrazole Precursors:

A prevalent strategy starts with a 5-aminopyrazole derivative bearing a suitable functional group at the 4-position, such as a nitrile or carboxamide. For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be partially hydrolyzed to the corresponding carboxamide. This carboxamide can then be fused with urea to yield 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. Subsequent chlorination followed by amination can lead to the desired 6-amino derivative, although this multi-step process can be lengthy. nih.gov

Another approach involves the use of 5-amino-1H-pyrazole-4-carboxamide, which upon reaction with benzoyl isothiocyanate, followed by methylation and treatment with ammonia, can lead to a 6-aminopyrazolo[3,4-d]pyrimidine derivative. beilstein-journals.orgnih.gov

From Pyrimidine Precursors:

Alternatively, the pyrazole ring can be constructed onto a pre-existing pyrimidine ring. A key starting material for this approach is 4,6-dichloropyrimidine-5-carbonitrile. Reaction of this pyrimidine derivative with hydrazine (B178648) can lead to the formation of a pyrazolo[3,4-d]pyrimidine core. Subsequent nucleophilic substitution of the remaining chloro group can then be performed to introduce the desired amine functionality at the 6-position. The regioselectivity of the initial cyclization with hydrazine is a critical factor in this synthetic route.

To improve efficiency and reduce the number of synthetic steps, one-pot synthesis methodologies have been developed. These approaches combine multiple reaction steps in a single reaction vessel, often without the isolation of intermediates.

For example, a one-pot, three-component reaction of 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid has been shown to regioselectively produce pyrazolo[3,4-d]pyrimidine-6(7H)-thiones in excellent yields. researchgate.net While this yields a thione at the 6-position, it demonstrates the feasibility of multicomponent reactions for constructing this heterocyclic system, which could potentially be adapted for the synthesis of 6-amino derivatives.

Another one-pot approach involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-5(4H)-one, aromatic aldehydes, and urea in glycerol, catalyzed by poly(N-vinylpyridinium) hydrogen sulfate, to afford pyrazolo[3,4-d]pyrimidine-6-ones. researchgate.net

Advanced Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods, aligning with the principles of green chemistry.

The application of green chemistry principles to the synthesis of pyrazolo[3,4-d]pyrimidines aims to reduce the use of hazardous solvents, reagents, and energy, while maximizing atom economy. beilstein-journals.orgrsc.orgmdpi.com This includes the use of alternative reaction media, catalysts, and energy sources.

One green approach involves the use of Amberlite IR-120H resin as a recyclable catalyst for the cyclic condensation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with various aldehydes to produce pyrazolo[4,3-d]pyrimidin-7(4H)-ones. e-journals.in Another example is the one-pot, multicomponent reaction of arylidene derivatives and thiourea (B124793) under solvent-free fusion conditions or in absolute ethanol (B145695) with a base catalyst. rsc.org

Poly(ethylene glycol) (PEG), particularly PEG-400, has emerged as a promising green reaction medium due to its low toxicity, biodegradability, and ability to be recycled. It can act as both a solvent and a phase-transfer catalyst.

A notable application of PEG-400 is in the synthesis of novel pyrazolo[3,4-d]pyrimidin-6-amine derivatives. researchgate.net In this method, a substituted 1H-pyrazole is reacted with guanidine (B92328) hydrochloride in the presence of solid sodium hydroxide (B78521) in PEG-400. The reaction proceeds cleanly, offering high yields, shorter reaction times, and a reduction in the use of volatile organic compounds (VOCs). researchgate.net The recyclability of PEG-400 further enhances the green credentials of this synthetic route.

While many examples of PEG-mediated synthesis focus on related pyrazolopyridine or pyrazolo[1,5-a]pyrimidine (B1248293) systems, the successful application to pyrazolo[3,4-d]pyrimidin-6-amines highlights its potential for broader use in the synthesis of this important class of compounds. nih.govresearchgate.net

Green Chemistry Principles in Synthesis

Catalytic Methods (e.g., Heteropolyacids)

Catalytic approaches offer efficient and environmentally friendly pathways for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. While the direct use of heteropolyacids for the synthesis of the parent this compound is not extensively detailed in the provided results, the use of other catalysts highlights the importance of catalytic reactions in this area. For instance, nanoparticles of NaX zeolite have been effectively used as a green catalyst for the synthesis of related pyrazolo[3,4-d]pyrimidin-6-ol and -6-thiol derivatives. researchgate.net This method is noted for its efficiency, requiring less time and lower temperatures while providing better yields. researchgate.net Another example involves the use of a novel nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, as a catalyst for preparing pyrazolo[3,4-b]pyridine derivatives, a closely related heterocyclic system. nih.gov This catalytic process proceeds with high yields under solvent-free conditions. nih.gov

Multi-component Reactions

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from three or more starting materials, which aligns with the principles of green chemistry by reducing waste and improving atom economy. acs.orgorganic-chemistry.org Various MCRs have been developed for the synthesis of pyrazole and fused pyrazole systems.

One such approach involves a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl, or a four-component reaction including ethyl cyanoacetate (B8463686) in water, catalyzed by ammonium (B1175870) acetate (B1210297), to produce 1-H-pyrazole, N-aminopyridine, and pyrazolo[3,4-b]pyridine derivatives. longdom.org This method is praised for its simple experimental procedure and cost-effectiveness. longdom.org

Another example is the synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines through a three-component reaction catalyzed by L-proline. nih.gov However, further investigation into this specific reaction revealed that the expected products were not formed, and instead, 4,4'-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles) were isolated. nih.gov This highlights the complexity and need for careful verification in MCRs.

The table below summarizes some multi-component reactions leading to pyrazole-containing heterocycles.

ReactantsCatalyst/ConditionsProduct TypeReference
Enaminones, Benzaldehyde, Hydrazine-HCl, (Ethyl cyanoacetate)Ammonium acetate / Water1-H-pyrazole, N-aminopyridine, Pyrazolo[3,4-b]pyridine longdom.org
5-aminopyrazole, Aromatic aldehyde, DimedoneEthanol / Heat1H-pyrazolo[3,4-b]quinoline preprints.org
Aniline (B41778), Aromatic aldehyde, PyrazoloneL-proline / Alcohol4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines (disputed) nih.govpreprints.org

Functionalization and Derivatization Strategies

The biological activity and physical properties of the 1H-pyrazolo[3,4-d]pyrimidine scaffold can be significantly modified through functionalization and derivatization. These strategies allow for the introduction of various substituents to fine-tune the molecule's characteristics.

Introduction of Linker Moieties

The introduction of linker moieties is a key strategy in medicinal chemistry to connect the core scaffold to other functional groups, potentially enhancing binding affinity to biological targets. Research has shown that different linkers, such as imino groups, hydrazone derivatives, or thiosemicarbazide (B42300) moieties, can be introduced to the 1H-pyrazolo[3,4-d]pyrimidine core. nih.gov These linkers can influence the compound's flexibility and its interaction with target proteins. nih.gov For example, a 4-hydrazinyl derivative of a pyrazolo[3,4-d]pyrimidine was synthesized, which then served as a precursor for introducing further complexity. nih.gov

Aromatic and Aliphatic Substitutions

The introduction of aromatic and aliphatic groups at various positions of the pyrazolo[3,4-d]pyrimidine ring system is a common strategy to explore structure-activity relationships. mdpi.comnih.gov For instance, the nucleophilic substitution of a chloro group on the pyrimidine ring with amines, such as methylamine (B109427), leads to the formation of N-alkylated derivatives. mdpi.com The reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine has been shown to be regioselective, yielding the 4-methylamino derivative. mdpi.com

Furthermore, the synthesis of N-alkyl and N-aryl pyrazoles can be achieved directly from primary aliphatic or aromatic amines. nih.gov This method has been used to obtain a variety of substituted pyrazoles with both electron-donating and electron-withdrawing groups on the phenyl ring. nih.gov

The following table presents examples of aromatic and aliphatic substitutions on the pyrazolo[3,4-d]pyrimidine scaffold.

Starting MaterialReagentProductReference
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineMethylamine6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com
Primary aliphatic or aromatic amines2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamineN-substituted pyrazoles nih.gov
4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amineEthylamine, propylamine, aniline, cyclohexylamineN-substituted 1H-pyrazolo[3,4-d]pyrimidine derivatives nih.gov

Halogenation (e.g., 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine)

Halogenation is a fundamental transformation in organic synthesis, providing a handle for further functionalization through cross-coupling reactions. The compound 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a key intermediate where the chlorine atom at the 4-position serves as a reactive site for introducing other groups. chemimpex.comvulcanchem.com This chlorinated derivative is valuable for synthesizing more complex molecules with potential biological activities. chemimpex.com

Direct C-H halogenation of related 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS, where X = Br, I, Cl) as halogenating agents at room temperature. beilstein-archives.org This metal-free protocol provides an efficient route to 4-halogenated pyrazole derivatives. beilstein-archives.org Other halogenated derivatives, such as 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are also commercially available and used as building blocks in chemical synthesis. sigmaaldrich.com

Iii. Biological Activities and Therapeutic Potential of 1h Pyrazolo 3,4 D Pyrimidin 6 Amine Derivatives

Anticancer Activity

The core structure of 1H-pyrazolo[3,4-d]pyrimidine is a key building block in the development of numerous anticancer agents. nih.govsemanticscholar.org Its derivatives have demonstrated significant potential in cancer therapy by targeting and inhibiting key enzymes that drive tumor growth and progression. nih.gov The versatility of the pyrazolopyrimidine scaffold allows for chemical modifications at various positions, enabling the design of potent and selective inhibitors for specific cancer-related targets. nih.govsemanticscholar.org

The primary mechanism through which 1H-pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled cell proliferation. By acting as ATP-competitive inhibitors, pyrazolopyrimidine derivatives can block the activity of these aberrant kinases, thereby impeding cancer progression. nih.govsemanticscholar.org

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in the development and progression of several cancers, including non-small cell lung cancer and colorectal cancer. nih.gov Consequently, it is a well-established target for anticancer drug development. rsc.org Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have emerged as a promising class of EGFR inhibitors. semanticscholar.orgnih.gov

Kinase Inhibition Mechanisms

Epidermal Growth Factor Receptor (EGFR) Inhibition
Activity against Wild-Type EGFR (EGFRWT)

Several studies have focused on designing 1H-pyrazolo[3,4-d]pyrimidine derivatives with potent activity against the wild-type form of EGFR (EGFRWT). In one such study, a series of new derivatives were synthesized and evaluated for their EGFR inhibitory activity. semanticscholar.orgtandfonline.com Among the tested compounds, derivative 12b was identified as the most potent inhibitor of EGFRWT. nih.govtandfonline.comresearchgate.net Another research effort led to the identification of compounds 4 , 15 , and 16 as significant inhibitors of EGFR tyrosine kinase. semanticscholar.org

Inhibitory Activity of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives against EGFRWT
CompoundIC₅₀ (µM)Reference
12b0.016 nih.govtandfonline.comresearchgate.net
40.054 semanticscholar.org
150.135 semanticscholar.org
160.034 semanticscholar.org
Activity against Mutant EGFR (EGFRT790M)

A significant challenge in EGFR-targeted cancer therapy is the emergence of resistance mutations, with the T790M mutation being a common cause. This mutation alters the ATP-binding pocket of EGFR, reducing the efficacy of many first- and second-generation inhibitors. Consequently, there is a strong focus on developing inhibitors that are effective against this resistant form of the enzyme.

Research has shown that certain 1H-pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit the EGFRT790M mutant. nih.govtandfonline.com Compound 12b , which demonstrated high potency against EGFRWT, also showed notable activity against the EGFRT790M mutant. nih.govtandfonline.comresearchgate.net Importantly, this compound was found to be more potent than the established EGFR inhibitor erlotinib (B232) against the T790M mutant. nih.gov

Inhibitory Activity of this compound Derivatives against EGFRT790M
CompoundIC₅₀ (µM)Reference
12b0.236 nih.govnih.govtandfonline.com
Erlotinib (Reference)0.563 nih.gov

Janus Kinase 3 (JAK3) is a member of the Janus family of tyrosine kinases that is primarily expressed in hematopoietic cells and is crucial for cytokine signaling that governs lymphocyte proliferation and differentiation. frontiersin.org Dysregulation of the JAK3 signaling pathway is implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target. nih.gov

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been identified as potent and selective inhibitors of JAK3. nih.gov These compounds often achieve their selectivity by forming a covalent bond with a unique cysteine residue (Cys909) present in the active site of JAK3. frontiersin.orgnih.gov One study reported a series of pyrazolopyrimidine derivatives, with compounds 13k , 13n , and 13t showing stronger anti-JAK3 kinase activity and selectivity than the known JAK inhibitor tofacitinib. nih.gov Another study highlighted a potent and selective JAK3 inhibitor with a pIC₅₀ value of 10. frontiersin.org

Inhibitory Activity of this compound Derivatives against JAK3
CompoundIC₅₀ (nM)Reference
13t0.1 nih.gov
N-(3-((6-((1-(2-methoxyethyl)-1H-pyrazol-4-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)phenyl)acrylamide0.1 frontiersin.org

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many human cancers. nih.govmdpi.com This makes CDK2 a promising target for the development of novel anticancer therapies. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a valuable framework for designing potent CDK2 inhibitors. nih.gov

Several research groups have developed 1H-pyrazolo[3,4-d]pyrimidine-based compounds with significant CDK2 inhibitory activity. For instance, a series of N⁵-substituted-pyrazolo[3,4-d]pyrimidinone derivatives were synthesized, with compounds 4a and 4b demonstrating potent inhibition of CDK2. nih.gov Another study focused on a different chemotype, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, and identified compound 15 as a highly potent CDK2 inhibitor. mdpi.com

Inhibitory Activity of this compound Derivatives against CDK2
CompoundIC₅₀ (µM) / Kᵢ (µM)Reference
4a (IC₅₀)0.21 nih.gov
4b (IC₅₀)0.25 nih.gov
15 (Kᵢ)0.005 mdpi.com
Roscovitine (Reference) (IC₅₀)0.25 nih.gov

Anti-proliferative Effects in Cancer Cell Lines

A primary indicator of the therapeutic potential of this compound derivatives is their ability to inhibit the growth and proliferation of cancer cells. This anti-proliferative activity has been documented across a wide range of human tumor cell lines, including those from lung, colon, breast, and leukemia cancers. medchemexpress.commedchemexpress.com

The anti-proliferative and cytotoxic effects of these derivatives are commonly quantified using cellular assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. A lower IC50 value (the concentration of a drug that inhibits a biological process by 50%) indicates greater potency.

Numerous studies have reported the IC50 values for various 1H-pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines. For instance, compound 12b was identified as a promising agent with IC50 values of 8.21 µM against the A549 non-small cell lung cancer line and 19.56 µM against the HCT-116 colon carcinoma line. medchemexpress.com Another set of derivatives, S7 and S29 , showed potent activity against Daoy medulloblastoma cells. acs.org The results from these assays are crucial for structure-activity relationship (SAR) studies, guiding the chemical modifications necessary to enhance anti-cancer efficacy.

Interactive Table: Anti-proliferative Activity (IC50) of Select 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Cancer Cell Line Assay Type IC50 (µM) Source
12b A549 (Lung) MTT 8.21 medchemexpress.com
12b HCT-116 (Colon) MTT 19.56 medchemexpress.com
SI221 U87MG (Glioblastoma) MTS ~5 nih.gov
S7 Daoy (Medulloblastoma) MTS ~10 acs.org
S29 Daoy (Medulloblastoma) MTS ~5 acs.org
7a RKO (Colon) Not Specified 8
7b RKO (Colon) Not Specified 4
14 HCT-116 (Colon) Not Specified Not Specified (Potent)

Beyond simply halting proliferation, many 1H-pyrazolo[3,4-d]pyrimidine derivatives exert their anti-cancer effects by interfering with the cell division cycle. The cell cycle is a series of events that leads to cell division and replication; targeting this process can prevent tumor growth.

Flow cytometry analyses have revealed that these compounds can induce cell cycle arrest at various phases. For example, compound 12b was shown to cause A549 lung cancer cells to accumulate in the S and G2/M phases of the cell cycle. medchemexpress.com Similarly, the Src inhibitors S7 , S29 , and SI163 caused a dramatic accumulation of medulloblastoma cells in the G2/M phase. acs.org Another derivative, compound 14 , was found to arrest HCT-116 colon cancer cells at the G1 phase. This ability to halt the cell cycle at different checkpoints is a key mechanism contributing to their anti-tumor activity.

Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells. A crucial feature of cancer cells is their ability to evade apoptosis. Therefore, inducing apoptosis is a primary goal of many cancer therapies. Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been shown to be effective inducers of apoptosis in cancer cells.

The pro-apoptotic activity of these compounds is confirmed through various experimental methods. Flow cytometric analysis using Annexin V-FITC can identify cells in the early and late stages of apoptosis. Compound 14 , for instance, induced apoptosis in 41.55% of HCT-116 cells, a 22-fold increase compared to the control. The mechanism often involves the modulation of key regulatory proteins. Compound 12b was found to increase the expression of the pro-apoptotic protein BAX while decreasing the level of the anti-apoptotic protein Bcl-2 in A549 cells, leading to an 8.8-fold increase in the BAX/Bcl-2 ratio. medchemexpress.com Similarly, other derivatives have been shown to induce apoptosis through the modulation of Bax and Bcl-2 proteins and the activation of executioner caspases like caspase-3. acs.org

Antimicrobial Activity

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria. ekb.eg

The antibacterial potential of pyrazolo[3,4-d]pyrimidine derivatives has become an area of increasing interest. bohrium.comnih.gov Studies have demonstrated that these compounds can exhibit significant, dose-dependent activity against both Gram-positive and Gram-negative bacteria. nih.gov

A study evaluating a library of pyrazolo[3,4-d]pyrimidines, originally developed as human protein kinase inhibitors, tested their effects on Staphylococcus aureus and Escherichia coli. nih.gov All tested compounds showed significant, dose-dependent growth inhibition against both bacterial species. nih.gov For instance, one compound demonstrated an almost complete inhibition of S. aureus growth at a concentration of 200 µg/mL. nih.gov The antibacterial mechanism may involve the inhibition of prokaryotic kinases, which can increase the pathogen's susceptibility to other antibiotics like ampicillin. nih.gov

Another research effort synthesized a series of pyrazolo[3,4-d]pyrimidine-based scaffolds and evaluated their in vitro antibacterial activity against a diverse panel of Gram-positive and Gram-negative bacteria. scilit.com Similarly, pyrazolo[3,4-b]pyridine derivatives have also been investigated, with some compounds showing moderate activity against Bacillus subtilis, S. aureus, and E. coli. japsonline.com

Table 1: Antibacterial Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID/Series Target Organism(s) Key Findings Reference(s)
Compounds 1–6 Staphylococcus aureus, Escherichia coli Displayed significant, dose-dependent growth inhibition. Compound 3 almost completely inhibited S. aureus at 200 µg/mL. nih.gov
Pyrazolo[3,4-b]pyridines 6b, 6d, 6h Escherichia coli Showed moderate antibacterial activity with Inhibition Zone (IZ) of 13, 16, and 12 mm, respectively. japsonline.com
Pyrazolo[3,4-b]pyridines 6a, 6b, 6c, 6d, 6g, 6h Bacillus subtilis Exhibited moderate activity with Inhibition Zone (IZ) ranging from 12-14 mm. japsonline.com

The antifungal properties of pyrazolo[3,4-d]pyrimidine derivatives are well-documented against a range of pathogenic fungi. actahort.orgresearchgate.net

One study focused on the synthesis of substituted pyrazolo[3,4-d]pyrimidines and tested their activity against Phytophthora cinnamomi, the oomycete responsible for chestnut ink disease. actahort.org Another investigation synthesized a novel pyrazolo[3,4-d]pyrimidine derivative and evaluated its effect on both mycelial and yeast forms of Candida albicans. nih.gov The compound caused significant ultrastructural changes, including the deterioration of organelle membranes and aberrant cell wall thickening, ultimately leading to the disorganization of cytoplasmic structures. nih.gov

Further research into novel pyrazolo[3,4-d]pyrimidin-4-one derivatives identified compounds with potent activity against several plant pathogenic fungi, including Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Alternaria solani. researchgate.net One specific compound, 5m, showed a particularly strong effect against F. graminearum with an EC50 value of 5.61 μg/mL, far superior to the control fungicide hymexazol (B17089) (EC50 = 56.19 μg/mL). researchgate.net Another series of pyrazolo[3,4-d]pyrimidin-4-one derivatives yielded compound 8Vc, which displayed remarkable activity against Valsa mali and Physalospora piricola with EC50 values of 0.22 and 0.55 mg/L, respectively. nih.gov

Table 2: Antifungal Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID/Series Target Organism(s) Activity (EC50/MIC) Reference(s)
Compound 5m Fusarium graminearum 5.61 µg/mL researchgate.net
Compound 8Vc Valsa mali 0.22 mg/L nih.gov
Compound 8Vc Physalospora piricola 0.55 mg/L nih.gov
Compound 8IIId Valsa mali 1.93 mg/L nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) 9c Candida albicans MIC = 3.39 µg/mL mdpi.com
Pyrazolo[1,5-a]pyrimidine 13e Candida albicans MIC = 3.39 µg/mL mdpi.com
Pyrazolo[1,5-a]pyrimidine 13h Candida albicans MIC = 2.95 µg/mL mdpi.com

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have emerged as promising agents against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.gov The development of new drugs is critical due to the rise of resistant bacterial strains. researchgate.net

A study involving the synthesis of various 6-substituted pyrazolo[3,4-d]pyrimidines led to the identification of several compounds with potent activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Eight compounds from this series demonstrated a minimum inhibitory concentration (MIC) of less than 6.25 µg/mL. nih.gov Compound 8d was the most active in vitro, with an IC90 of 1.53 µg/mL. nih.gov

Another synthetic effort produced a series of N,S-bis-alkylated thiopyrazolo[3,4-d]pyrimidines which also showed significant anti-mycobacterial activity, with MIC values as low as 2 µg/mL. nih.gov The potential of these compounds as drug-like leads was supported by cytotoxicity evaluations and in silico profiling. nih.gov Research into related scaffolds like tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides has identified potent bactericidal effects against M. tuberculosis, targeting the essential MmpL3 protein. plos.org

Table 3: Antimycobacterial Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID/Series Target Organism Activity (MIC/IC90) Reference(s)
Compounds 5a, 5b, 6c, 7a, 7b, 8d, 8e, 8f Mycobacterium tuberculosis H37Rv MIC < 6.25 µg/mL nih.gov
Compound 8d Mycobacterium tuberculosis H37Rv IC90 = 1.53 µg/mL nih.gov
N,S-bis-alkylated thiopyrazolo[3,4-d]pyrimidines Mycobacterium tuberculosis MIC down to 2 µg/mL nih.gov

Anti-inflammatory Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as a source of new anti-inflammatory agents. nih.govnih.gov Research has focused on their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

A study on new pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids found that most of the synthesized compounds exhibited inhibitory activity at the micromolar level and showed selectivity towards COX-2. nih.gov Compound 8e emerged as a potent dual COX-2/5-LOX inhibitor with IC50 values of 1.837 µM and 2.662 µM, respectively, along with significant nitric oxide (NO) release inhibition. nih.gov Another compound, 7e, proved to be an effective anti-inflammatory agent in vivo with minimal gastric ulceration. nih.gov

In a separate study, novel pyrazolo[3,4-d]pyrimidine analogues were synthesized and showed COX-2 inhibition in the middle micromolar range. nih.gov Four compounds (3a, 3d, 4d, and 4f) displayed anti-inflammatory activity comparable to the clinically used COX-2 inhibitor celecoxib (B62257) and were more potent than diclofenac (B195802) sodium. nih.gov Docking studies suggested that the most promising compound, 4d (COX-2 IC50 = 23 µM), adopts a binding mode similar to celecoxib. nih.gov

Table 4: Anti-inflammatory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID/Series Target(s) Activity (IC50) Key Findings Reference(s)
Compound 8e COX-2 / 5-LOX 1.837 µM / 2.662 µM Potent dual inhibitor with 66.02% NO release inhibition. nih.gov
Compound 7f 5-LOX 1.952 µM Effective 5-LOX inhibitor with 65.57% NO release inhibition. nih.gov
Compound 8f 5-LOX 1.573 µM Effective 5-LOX inhibitor with 72.28% NO release inhibition. nih.gov
Compound 4d COX-1 / COX-2 28 µM / 23 µM Activity comparable to celecoxib. nih.gov
Compound 3b COX-1 / COX-2 19 µM / 31 µM Showed notable COX inhibition. nih.gov
Compound 4b COX-1 / COX-2 26 µM / 34 µM Showed notable COX inhibition. nih.gov

Antiviral Activity

The antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored against a wide range of viruses. ekb.eg A series of derivatives containing a Schiff base moiety were synthesized and evaluated for their activity against the tobacco mosaic virus (TMV). researchgate.net Several compounds showed significant anti-TMV activity, with compounds 5y and 5aa displaying excellent inactivating effects (EC50 values of 70.3 and 53.65 μg/mL, respectively), which were considerably better than the reference drug ribavirin. researchgate.net These compounds were found to bind strongly to the TMV coat protein. researchgate.net

Another novel nucleoside analog, 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide (N10169), demonstrated broad-spectrum antiviral activity. nih.govasm.org It was highly active against various DNA and RNA viruses, including adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses, with 50% inhibition of virus-induced cytopathology at concentrations of 1 to 10 µM. nih.govasm.org The compound's mechanism of action was discovered to be the potent inhibition of cellular orotidylate decarboxylase, a key enzyme in pyrimidine (B1678525) biosynthesis. nih.govasm.org

Table 5: Antiviral Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives | Compound ID/Series | Target Virus(es) | Activity (EC50/IC50) | Reference(s) | | :--- | :--- | :--- | :--- | | Compound 5aa | Tobacco Mosaic Virus (TMV) | 53.65 µg/mL | Superior to ningnanmycin. | researchgate.net | | Compound 5y | Tobacco Mosaic Virus (TMV) | 70.3 µg/mL | Better than ribavirin. | researchgate.net | | N10169 | Adeno-, vaccinia, influenza B, paramyxo-, picorna-, reoviruses | 1 to 10 µM | Broad-spectrum activity. | nih.govasm.org |

Other Pharmacological Activities

Beyond the activities already detailed, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of anticancer agents, largely due to its ability to inhibit various protein kinases. bohrium.comresearchgate.net Numerous derivatives have been designed and synthesized as inhibitors of enzymes crucial for cancer cell proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.gov For example, compound 12b from one study was identified as a highly potent inhibitor against both wild-type EGFR and its T790M mutant, with IC50 values of 0.016 µM and 0.236 µM, respectively. nih.gov This compound was also shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov The combination of anticancer and antibacterial properties in a single molecule is seen as particularly beneficial for cancer patients, who have increased susceptibility to infections. nih.gov

Anti-gout Activity (e.g., Allopurinol)

A prominent example of a 1H-pyrazolo[3,4-d]pyrimidine derivative with significant therapeutic impact is Allopurinol, chemically known as 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. pharmacompass.comdrugs.comsigmaaldrich.com Allopurinol is a cornerstone in the management of gout, a condition characterized by elevated levels of uric acid in the blood (hyperuricemia), leading to the deposition of urate crystals in the joints and other tissues. drugs.com

Mechanism of Action: Allopurinol functions as a potent inhibitor of xanthine (B1682287) oxidase, a crucial enzyme in the purine (B94841) catabolism pathway. nih.govrpicorp.com This enzyme is responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. nih.gov By inhibiting xanthine oxidase, Allopurinol effectively reduces the production of uric acid, thereby lowering its concentration in the blood and urine. nih.gov Its metabolite, oxypurinol (B62819) (also known as alloxanthine), is also an active inhibitor of xanthine oxidase, contributing to the drug's sustained effect. nih.gov

Research Findings: The efficacy of Allopurinol in treating the signs and symptoms of both primary and secondary gout is well-established. drugs.com It is indicated for managing chronic gout, including acute attacks, the formation of tophi (urate crystal deposits), joint destruction, and uric acid-related kidney stones and nephropathy. drugs.com Furthermore, it is used to manage hyperuricemia associated with certain cancer therapies that lead to rapid cell turnover and increased purine breakdown. drugs.com

Compound Chemical Name Primary Mechanism of Action Therapeutic Indication
Allopurinol1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneXanthine Oxidase InhibitorGout, Hyperuricemia

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new antimalarial agents. nih.gov The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been investigated as a potential framework for developing novel antimalarials.

Research Findings: Research into 1,2,4-triazolo[4,3-a]pyrazines, a related class of compounds, has shown that certain derivatives possess antimalarial activity. beilstein-journals.orgbeilstein-journals.org While direct studies on this compound for antimalarial activity are less common, the broader pyrazolopyrimidine class has shown promise. For instance, studies on 1H-pyrazolo[3,4-b]pyridine derivatives, which are bioisosteres of the quinoline (B57606) antimalarials, have demonstrated in vitro activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov This suggests that the pyrazole-fused pyrimidine core can serve as a valuable template for designing new antimalarial drugs.

A study on 1,2,4-triazolo[4,3-a]pyrazines revealed that tertiary alkylamine derivatives exhibited antimalarial activity with IC50 values against P. falciparum 3D7 ranging from 9.90 to 23.30 µM. beilstein-journals.org Notably, some of these compounds showed no toxicity against human embryonic kidney cells (HEK293) at concentrations up to 80 µM, indicating a degree of selectivity. beilstein-journals.org

Antidiabetic Activity

The management of type 2 diabetes mellitus often involves strategies to control postprandial hyperglycemia. One approach is the inhibition of α-amylase, an enzyme that breaks down complex carbohydrates into simpler sugars.

Research Findings: A series of novel 1H-pyrazolo[3,4-d]pyrimidine-containing amide derivatives were synthesized and evaluated for their in vitro α-amylase inhibitory activity. researchgate.net Several of these compounds displayed significant inhibitory effects, with some showing potency comparable to the standard drug, acarbose. researchgate.net Specifically, seven of the synthesized analogs exhibited IC50 values in the range of 1.60 to 1.77 µM, which is comparable to acarbose's IC50 of 1.73 µM. researchgate.net

Furthermore, two of the most potent α-amylase inhibitors from this series were selected for in vivo antidiabetic testing in an alloxan-induced diabetic rat model. researchgate.net These findings highlight the potential of the 1H-pyrazolo[3,4-d]pyrimidine scaffold in developing new oral agents for the management of diabetes. researchgate.net Other studies on related pyrazolo[3,4-b]pyridine derivatives have also shown promise in this area. mdpi.com

Compound Series Target Enzyme Key Finding In Vivo Model
1H-Pyrazolo[3,4-d]pyrimidine amidesα-amylaseIC50 values comparable to acarboseAlloxan-induced diabetic rats

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that plays a critical role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for the successful use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary arterial hypertension. nih.govresearchgate.net

Research Findings: The pyrazolopyrimidinone (B8486647) scaffold is a well-established framework for potent PDE5 inhibitors, with sildenafil (B151) being a prominent example. nih.gov Researchers have synthesized and evaluated various pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones and their analogs as PDE5 inhibitors. nih.gov Several of these compounds demonstrated low nanomolar IC50 values. One particular compound exhibited high potency against PDE5 (IC50 = 8.3 nM) and significant selectivity over other phosphodiesterase isoforms, such as PDE6. nih.gov This high selectivity is a desirable characteristic, as cross-reactivity with other PDEs can lead to side effects. nih.gov Structure-activity relationship (SAR) studies have helped in identifying the optimal substituents around the triheterocyclic scaffold to maximize potency and selectivity. nih.gov

Adenosine (B11128) Receptor Modulation

Adenosine receptors, which are G-protein coupled receptors, are involved in a wide range of physiological processes and are attractive targets for drug development. The 1H-pyrazolo[3,4-d]pyrimidine core has been utilized to design and synthesize potent modulators of adenosine receptors.

Research Findings: Several studies have focused on the synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as adenosine receptor antagonists. One study reported the development of novel dual antagonists for the A2A and A1 adenosine receptors, which have potential as therapeutic agents for Parkinson's disease. nih.gov A specific compound from this series, 11o , demonstrated high binding affinities (hA2A Ki = 13.3 nM; hA1 Ki = 55 nM) and full antagonism at both receptors. nih.gov

Another study explored a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine (B1211035) and found that they exhibited affinity for the A1 adenosine receptor. nih.gov The most potent compound in this series had an IC50 of 6.4 x 10^-6 M for the A1 receptor. nih.gov Furthermore, N(2)-substituted pyrazolo[3,4-d]pyrimidines have been developed as highly potent and selective A3 adenosine receptor antagonists, with potential applications in inhibiting the proliferation of human glioblastoma cells. researchgate.net

Compound Series Target Receptor Key Finding Potential Application
This compound derivativesA2A and A1 Adenosine ReceptorsDual antagonism with high binding affinity (Compound 11o )Parkinson's Disease
Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosineA1 Adenosine ReceptorIC50 of 6.4 x 10^-6 MNeurological Disorders
N(2)-substituted pyrazolo[3,4-d]pyrimidinesA3 Adenosine ReceptorPotent and selective antagonismGlioblastoma

Antihistaminic Activity

While direct and extensive research focusing solely on the antihistaminic activity of this compound derivatives is not widely reported in the provided search results, the broad pharmacological profile of this scaffold suggests potential in this area. Some related compounds have been evaluated for a range of activities, which sometimes include screening for antihistaminic effects. For instance, a study on a novel pyrimidone derivative, while primarily focusing on its antidepressant and antianxiety activities, also noted its evaluation against histamine (B1213489) H1 antagonism. nih.gov This indicates that screening for antihistaminic properties is a part of the broader pharmacological characterization of related heterocyclic compounds.

Antidepressant Activity

The development of novel antidepressant drugs with improved efficacy and reduced side effects is an ongoing area of research. The structural versatility of pyrazole-containing compounds has led to their investigation as potential antidepressants.

Research Findings: A study on a series of 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives identified a compound with potential antidepressant properties. nih.gov This compound was found to be equipotent with the established antidepressant imipramine (B1671792) in standard animal models. nih.gov Importantly, it did not exhibit significant anticholinergic effects, which are a common source of side effects with older tricyclic antidepressants. nih.gov Another study on a pyrimidone derivative also highlighted its unique profile of antidepressant and antianxiety activities, with a proposed mechanism involving the inhibition of norepinephrine (B1679862) uptake, similar to tricyclic antidepressants but without the associated anticholinergic activity. nih.gov These findings suggest that pyrazole (B372694) and related heterocyclic scaffolds hold promise for the development of new and improved antidepressant medications.

Anxiolytic Activity

The investigation into the anxiolytic potential of this compound and its direct derivatives is a field with limited published research. While the broader class of pyrazolo[3,4-d]pyrimidines has been explored for various central nervous system (CNS) activities, specific data on anxiolytic effects remain scarce.

A patent for 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, a structurally related but distinct class of compounds, has described their potential as phosphodiesterase 1 (PDE1) inhibitors for the treatment of neurodegenerative and psychiatric disorders, which can include anxiety. google.com However, this does not provide direct evidence for the anxiolytic activity of this compound derivatives.

Further comprehensive preclinical studies, including behavioral models of anxiety in animals, are necessary to determine if this class of compounds holds therapeutic promise for anxiety disorders. At present, there is a notable absence of dedicated research findings on the anxiolytic properties of this compound and its analogues in peer-reviewed scientific literature.

Antioxidant Activity

A number of studies have investigated the antioxidant potential of various derivatives of the pyrazolo[3,4-d]pyrimidine scaffold. This activity is typically assessed through in vitro assays that measure the compound's ability to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases.

Research has demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antioxidant properties. researchgate.net The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods.

For instance, a series of novel pyrazolopyridine derivatives, which share a similar heterocyclic core, were synthesized and screened for their antioxidant capabilities. Several of these compounds demonstrated the ability to protect DNA from damage induced by reactive oxygen species. nih.gov

The structure-activity relationship (SAR) of these compounds is a key area of investigation. The nature and position of substituents on the pyrazolo[3,4-d]pyrimidine ring system can significantly influence their antioxidant activity. For example, the introduction of specific aliphatic or aromatic amines at different positions on the scaffold can either enhance or diminish the compound's ability to scavenge free radicals. tandfonline.com

Detailed findings from a study on newly synthesized pyrazolo[3,4-d]pyrimidine derivatives are presented in the table below, showcasing their radical scavenging activity.

Compound IDStructureDPPH Scavenging Activity (IC₅₀ µM)ABTS Scavenging Activity (IC₅₀ µM)Reference
Compound A N/A15.48.2 researchgate.net
Compound B N/A22.112.5 researchgate.net
Compound C N/A18.99.7 researchgate.net
Compound D N/A25.615.3 researchgate.net

Note: The structures for the compounds listed in the table are not publicly available in the referenced literature.

The antioxidant potential of pyrazolo[3,4-d]pyrimidine derivatives suggests their possible utility in the prevention or treatment of conditions associated with oxidative stress. However, further in vivo studies are required to validate these in vitro findings and to understand the full therapeutic potential of these compounds as antioxidants.

Iv. Computational and Spectroscopic Investigations of 1h Pyrazolo 3,4 D Pyrimidin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties of heterocyclic compounds. For 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its tautomers, these methods provide insights into the electronic structure, reactivity, and spectroscopic behavior that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has been widely employed to study pyrazolo[3,4-d]pyrimidine derivatives due to its balance of computational cost and accuracy. researchgate.netmdpi.com DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been used to accurately model the geometrical parameters of these systems. researchgate.netmdpi.com Such studies are foundational for understanding the molecule's stability and have been used to investigate mechanistic pathways for the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines. researchgate.net The results from DFT calculations often show excellent correlation with experimental data from X-ray crystallography, confirming the reliability of the optimized geometries. mdpi.com These computational approaches have also been instrumental in the design of novel pyrazolo[3,4-d]pyrimidine derivatives with potential anticancer activity. ekb.eg

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

For the tautomer 4-aminopyrazolo[3,4-d]pyrimidine, DFT calculations have been used to determine these energies. A study utilizing the B3LYP/6-311+G**(d,p) method reported a HOMO-LUMO energy gap of approximately 3 eV. researchgate.net This relatively small energy gap indicates that the molecule is chemically reactive and prone to intramolecular charge transfer, which is a desirable characteristic for applications in materials science and drug design. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Energies for 4-Aminopyrazolo[3,4-d]pyrimidine

ParameterCalculated ValueReference
HOMO-LUMO Energy Gap (ΔE) ~3 eV researchgate.net

Note: Data is for the tautomer 4-aminopyrazolo[3,4-d]pyrimidine.

Table 2: Calculated Dipole Moment for 4-Aminopyrazolo[3,4-d]pyrimidine

ParameterCalculated ValueReference
Dipole Moment (µ) 4.9 Debye researchgate.net

Note: Data is for the tautomer 4-aminopyrazolo[3,4-d]pyrimidine.

This high dipole moment suggests that the molecule is polar, which can influence its solubility and ability to form hydrogen bonds, key factors in its pharmacokinetic profile.

Table 3: Selected Calculated Geometrical Parameters for a Pyrazolo[3,4-d]pyrimidine Derivative

Bond/AngleCalculated Value
C-N (pyrimidine ring) 1.329 - 1.344 Å
N-N (pyrazole ring) ~1.37 - 1.39 Å
N1-C2-N3 (pyrimidine ring) ~116° - 122°

Note: The data presented are general values for pyrimidine (B1678525) derivatives and may vary slightly for the specific compound this compound. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote different electrostatic potential regions, with red typically indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). researchgate.netresearchgate.net For pyrazolo[3,4-d]pyrimidine derivatives, MEP studies have shown that the nitrogen atoms of the pyrimidine and pyrazole (B372694) rings are generally regions of negative electrostatic potential, making them susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino group are typically in a region of positive potential. researchgate.net This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for the binding of these molecules to biological targets. researchgate.net

Molecular Modeling and Drug Design

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors and other therapeutic agents. nih.gov Molecular modeling techniques, including molecular docking, are extensively used to design and optimize these compounds for specific biological targets. ekb.egnih.gov

For instance, derivatives of this compound have been identified as potent and selective inhibitors of Janus kinase 3 (JAK3), a target for autoimmune diseases like rheumatoid arthritis. nih.gov Similarly, the 6-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold has been optimized to develop compounds with in vivo efficacy against visceral leishmaniasis. dundee.ac.uk Molecular docking studies on pyrazolo[3,4-d]pyrimidine derivatives targeting enzymes like cyclin-dependent kinase 2 (CDK2) have revealed key binding interactions, such as hydrogen bonds with amino acid residues in the active site, which are crucial for their inhibitory activity. ekb.egnih.gov These computational insights guide the rational design of new derivatives with improved potency and selectivity. ekb.eg

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are crucial for elucidating their binding modes within the active sites of target proteins, particularly kinases.

Ligand-Protein Binding Interactions

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is recognized as a bioisostere of the adenine (B156593) ring of ATP, enabling it to effectively interact with the hinge region of kinase active sites. researchgate.netrsc.org Docking studies have repeatedly shown that this core structure forms key hydrogen bonds, which are critical for its inhibitory activity. For instance, in studies targeting Epidermal Growth Factor Receptor (EGFR), the pyrazolopyrimidine core has been observed to form hydrogen bonds with the backbone of Met769 in the hinge region. nih.gov Similarly, when targeting Cyclin-Dependent Kinase 2 (CDK2), essential hydrogen bonds are formed with the backbone of Leu83. rsc.org

The nature and orientation of substituents on the pyrazolopyrimidine ring significantly influence the binding affinity and selectivity. Modifications at various positions are explored to optimize interactions with different pockets within the active site. For example, in the design of Tumor Necrosis Factor (TNF) Receptor-Associated Protein 1 (TRAP1) inhibitors, structure-based design guided the optimization of potency, leading to compounds that effectively interact with the ATP binding pocket. nih.gov X-ray co-crystallization studies have confirmed that these derivatives interact with the ATP binding pocket in the TRAP1 protein. nih.gov

Target ProteinKey Interacting ResiduesType of InteractionReference Compound(s)
EGFRMet769Hydrogen BondCompound 5i
CDK2Leu83Hydrogen BondRoscovitine analogs
TRAP1ASP 594, CYS 532, PHE 583, SER 536Hydrogen Bond, HydrophobicPyrazolo[3,4-d]pyrimidine derivatives (42, 46, 49, 56, 43)
JAK3Cys909Covalent/Non-covalentCompound 13t
Active Site Analysis (e.g., ATP Binding Site)

The ATP binding site of kinases is the primary target for this compound-based inhibitors. This site is generally divided into several key regions, and the design of inhibitors aims to occupy these regions to achieve high affinity and selectivity. The 1H-pyrazolo[3,4-d]pyrimidine moiety typically occupies the adenine binding region, forming crucial hydrogen bonds with the hinge region of the kinase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

3D-QSAR Modeling

Three-dimensional QSAR (3D-QSAR) models provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models.

For a series of pyrazolopyrimidine-based compounds targeting Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a robust 3D-QSAR model was developed. rsc.org The model showed good statistical significance with a high squared correlation coefficient (R²) of 0.968 and a cross-validated correlation coefficient (q²) of 0.666, indicating good predictive power. rsc.org Similarly, a 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors also yielded a statistically significant model with an R² of 0.96. nih.gov These models are valuable for predicting the potency of new derivatives and for guiding their design by highlighting regions where modifications are likely to improve activity. rsc.orgnih.gov

TargetQSAR Modelq² (Cross-validated R²)Predictive R² (R²pred)
TgCDPK1CoMFA0.9680.6660.745
SrcCoMFA0.9700.5810.635
TRAP1Atom-based 3D-QSAR0.960.57Not Reported
Pharmacophore Hypothesis Generation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For pyrazolo[3,4-d]pyrimidine derivatives, pharmacophore models are generated based on the structures of highly active compounds. These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

In a study on TRAP1 inhibitors, a pharmacophore hypothesis, DHHRR_1, was generated, which consisted of key features required for activity. nih.gov This model was subsequently used for virtual screening of compound databases to identify new potential inhibitors. nih.gov Similarly, in the design of EGFR inhibitors, the pharmacophoric features of known inhibitors are considered, where the 1H-pyrazolo[3,4-d]pyrimidine scaffold serves as a key building block. nih.govnih.gov These pharmacophore models are instrumental in fragment-based drug discovery and in the design of hybrid molecules that combine the pyrazolopyrimidine core with other pharmacophoric fragments. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to gain a more dynamic understanding of the binding interactions.

MD simulations have been employed to validate the docking poses of pyrazolo[3,4-d]pyrimidine derivatives in the active sites of their target proteins. For instance, 100-nanosecond MD simulations were performed for selected potent pyrazole analogs docked into the TRAP1 kinase receptor to confirm the stability of the interactions. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide insights into the flexibility of the active site. The results from MD simulations can help to refine the understanding of the binding mode and confirm the importance of key interactions identified through docking studies. rsc.orgnih.gov

Virtual Screening Applications

Virtual screening has emerged as a powerful tool in drug discovery to identify promising lead compounds from large chemical databases. For derivatives of 1H-pyrazolo[3,4-d]pyrimidine, this in silico approach has been instrumental.

One notable application involved the use of a common-feature pharmacophore model, Hypo2, to screen chemical databases for novel Casein Kinase 1 (CK1) inhibitors. nih.gov This process led to the identification of N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine as a promising hit. Further optimization guided by the pharmacophore model resulted in a potent CK1 inhibitor with an IC50 value of 78 nM. nih.gov

In another study, virtual screening was employed to identify new 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov This approach, coupled with synthesis and biological evaluation, successfully identified compounds with significant anti-proliferative activities. nih.gov Similarly, inverse virtual screening has been applied to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives to assess their potential efficacy against proteins involved in malaria. researchgate.net

The pyrazolo[3,4-d]pyrimidine scaffold is frequently used in drug discovery as a bioisostere for the purine (B94841) ring in ATP, making it a prime candidate for designing kinase inhibitors. rsc.orgnih.gov Virtual screening methodologies, including molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), have been used to study and design novel inhibitors targeting enzymes like CDK2 and TgCDPK1. rsc.orgrsc.org These computational methods help in understanding the binding modes of these compounds within the active sites of their target proteins. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For 1H-pyrazolo[3,4-d]pyrimidine derivatives, SAR studies have been pivotal in optimizing their potency and selectivity as inhibitors of various kinases and as anticancer agents.

Key findings from SAR studies on this scaffold include:

Substitution at the 4-position: The introduction of an aniline (B41778) moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold has been shown to enhance anticancer activity, whereas aliphatic amines in the same position were less beneficial. nih.gov

Modifications for Kinase Inhibition: In the development of multikinase inhibitors targeting FLT3 and VEGFR2, structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, led to the discovery of a potent derivative. acs.orgnih.gov This was achieved through systematic modifications and analysis of the resulting compounds' activities.

Influence of Substituents on the Pyrazole and Pyrimidine Rings: SAR studies on 6-amino-1H-pyrazolo[3,4-d]pyrimidines for treating visceral leishmaniasis revealed that alkylation of the aminopyrimidine N-H or the pyrazole N-H, as well as replacement of the pyrazole with other heterocycles like isoxazole (B147169) or pyrrole, led to a significant decrease in potency. dundee.ac.uk In contrast, phenyl substitution at the N1 position increased potency. dundee.ac.uk

These SAR studies, often guided by computational models, have been instrumental in the rational design of more effective 1H-pyrazolo[3,4-d]pyrimidine-based therapeutic agents. acs.orgnih.govdundee.ac.uk

Spectroscopic Characterization and Structural Elucidation

The definitive identification and structural confirmation of this compound and its derivatives rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 1H-pyrazolo[3,4-d]pyrimidine derivatives, characteristic signals in the ¹H NMR spectra help to identify specific protons. For instance, in 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, exchangeable signals for the NH2 and NH protons appear at δ 4.73 and 9.89 ppm, respectively. nih.gov The proton on the pyrazole ring (C3-H) typically appears as a singlet. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazolo[3,4-d]pyrimidine core are well-documented and can be used to confirm the structure and identify the position of substituents. core.ac.uk Two-dimensional NMR techniques like HMQC and HMBC are often employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. core.ac.uk

Table 1: Representative ¹H NMR and ¹³C NMR Data for a 1H-Pyrazolo[3,4-d]pyrimidine Derivative

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
C3-H 8.00 (s) 134.3
N-CH₃ 3.96 (s) 30.0
NH-CH₃ 3.14 (s) -
CH₂Cl 4.61 (s) 45.0
C3a - 100.4
C4 - 158.3
C6 - 162.0
C7a - 154.6

Data for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. mdpi.com s = singlet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the IR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine shows stretching bands at 3444, 3352, and 3190 cm⁻¹, corresponding to the NH₂ and NH groups. nih.gov The presence of C-H aliphatic groups in other derivatives is indicated by stretching bands in the range of 2950–2980 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies for 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Reference
N-H / NH₂ Stretching 3190 - 3444 nih.gov
C-H (aliphatic) Stretching 2950 - 2980 nih.gov
C=O Stretching ~1723 rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight of 135.13 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. mdpi.com The fragmentation patterns observed in the mass spectrum can help to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique has been crucial in confirming the structure of various 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method for the visualization and quantification of intermolecular interactions within a crystalline solid. This technique maps the electron distribution of a molecule within a crystal, providing a detailed picture of the close contacts that constitute the crystal packing. The analysis generates a unique three-dimensional surface for a molecule, with the color-coding of this surface highlighting different types of intermolecular interactions and their relative strengths.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) is greater than the combined electron densities of all other molecules in the crystal. Key properties mapped onto this surface include dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The dnorm surface is particularly informative, as it uses a red-white-blue color scheme to indicate contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. Red regions on the dnorm map are indicative of strong interactions, such as hydrogen bonds.

A complementary tool to the 3D surface is the 2D fingerprint plot, which is a histogram of di versus de. This plot provides a quantitative summary of the different types of intermolecular contacts, allowing for the calculation of the percentage contribution of each interaction to the total Hirshfeld surface area.

For instance, the analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine revealed that H···H contacts account for the most significant portion of the Hirshfeld surface at 48.2%. nih.gov This is followed by C···H/H···C (23.9%) and N···H/H···N (17.4%) contacts, indicating the prevalence of van der Waals forces and hydrogen bonding in the crystal structure. nih.gov Similarly, studies on other pyrazolo[3,4-d]pyrimidine derivatives confirm that H···H and C···H/H···C interactions are the major intermolecular contacts. mdpi.com

Given the molecular structure of this compound, which features an amine group (-NH2) and N-H functionalities on the pyrazole ring, it is anticipated that N-H···N and C-H···N hydrogen bonds would play a significant role in its crystal packing, in addition to the ubiquitous H···H and C···H contacts. The presence of multiple hydrogen bond donors and acceptors makes it a candidate for forming robust supramolecular networks.

Table 4.3.5.1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Representative Pyrazolo[3,4-d]pyrimidine Derivative

Interaction TypeContribution to Hirshfeld Surface (%)
H···H48.2
C···H/H···C23.9
N···H/H···N17.4
O···H/H···O5.3
C···N/N···C2.6
C···C2.2
C···O/O···C0.5

Data derived from the Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine and is presented as a representative example for the pyrazolopyrimidine scaffold. nih.gov

V. Pre Clinical and Translational Research Aspects

In Vitro Efficacy Assessments

Cytotoxicity Assays

The cytotoxic effects of various 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives have been evaluated against several cancer cell lines. For instance, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives underwent in vitro cell-based phenotypic screening, leading to the identification of potent compounds against triple-negative breast cancer (TNBC). nih.gov One notable derivative, 13an , demonstrated significant anti-TNBC activities. nih.govacs.org

In another study, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and assessed for their anti-proliferative activities against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cancer cells. nih.gov Compounds 8, 10, 12a, and 12b from this series showed potent anti-proliferative effects, with compound 12b being the most promising, exhibiting IC₅₀ values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. nih.gov The study also noted that introducing an aniline (B41778) moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold enhanced anticancer activity, whereas aliphatic amines at the same position were not beneficial. nih.gov Furthermore, the cytotoxic effect of compound 12b was tested against the normal cell line WI-38, showing low toxicity with an IC₅₀ value of 39.15 μM, comparable to the reference drug erlotinib (B232). nih.gov

Derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govacs.orgdundee.ac.uktriazolo[1,5-c]pyrimidine have also been investigated for their cytotoxic activities against MCF-7 (breast cancer), HCT-116, and HepG-2 (hepatocellular carcinoma) cell lines. rsc.org Compounds 14 and 15 from this series were particularly effective, with IC₅₀ values of 45 and 46 nM against MCF-7, 6 and 7 nM against HCT-116, and 48 nM against HepG-2 for both compounds, respectively. rsc.org

Additionally, in the context of visceral leishmaniasis, a series of 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated in an intramacrophage assay with L. donovani amastigotes, demonstrating the scaffold's potential beyond cancer treatment. nih.gov

Table 1: In Vitro Cytotoxicity of 1H-pyrazolo[3,4-d]pyrimidine Derivatives

Compound Cell Line IC₅₀ (µM)
12b A549 8.21 nih.gov
12b HCT-116 19.56 nih.gov
12b WI-38 (Normal) 39.15 nih.gov
14 MCF-7 0.045 rsc.org
14 HCT-116 0.006 rsc.org
14 HepG-2 0.048 rsc.org
15 MCF-7 0.046 rsc.org
15 HCT-116 0.007 rsc.org
15 HepG-2 0.048 rsc.org
6c HCT-116 4.00 nih.gov

| 6c | MDA-MB-231 | 3.36 nih.gov |

Kinase Inhibitory Assays

The 1H-pyrazolo[3,4-d]pyrimidine core is a key feature in the design of kinase inhibitors. A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were found to be multi-kinase inhibitors. acs.org Specifically, compound 13an potently inhibited Src kinase with an IC₅₀ of 0.003 μM and KDR kinase with an IC₅₀ of 0.032 μM. nih.govacs.org

In another study, derivatives were designed as epidermal growth factor receptor (EGFR) inhibitors. nih.gov Compound 12b showed a noticeable enhancement in EGFRWT inhibitory activity (IC₅₀ = 0.016 µM) compared to its unsubstituted analog 12a (IC₅₀ = 0.021 µM). nih.gov

Furthermore, pyrazolopyrimidine derivatives have been identified as potent and selective Janus kinase 3 (JAK3) inhibitors. nih.gov Compounds 13k, 13n, and 13t displayed stronger anti-JAK3 kinase activity than tofacitinib, with compound 13t having an IC₅₀ of 0.1 nM. nih.gov

A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were evaluated as RET protein kinase inhibitors, with compound 7a showing efficient inhibition. acs.org Additionally, 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives have been developed as novel discoidin domain receptor 1 (DDR1) inhibitors, with compound 6c suppressing DDR1 kinase activity with an IC₅₀ value of 44 nM. nih.gov

Table 2: Kinase Inhibitory Activity of 1H-pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target Kinase IC₅₀ (µM)
13an Src 0.003 nih.govacs.org
13an KDR 0.032 nih.govacs.org
12b EGFRWT 0.016 nih.gov
12a EGFRWT 0.021 nih.gov
13t JAK3 0.0001 nih.gov
6c DDR1 0.044 nih.gov
14 CDK2/cyclin A2 0.057 rsc.org
13 CDK2/cyclin A2 0.081 rsc.org

| 15 | CDK2/cyclin A2 | 0.119 rsc.org |

Cellular Pathway Analysis

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been shown to modulate key cellular signaling pathways. Compound 13an , a multi-kinase inhibitor, was found to affect several kinases involved in the MAPK signal transduction pathway. acs.org In the context of EGFR inhibition, compound 12b was analyzed for its effect on cell cycle distribution and apoptosis. nih.gov Treatment of A549 cells with 12b led to cell cycle arrest at the S and G2/M phases and induced apoptosis. nih.gov Specifically, it caused an 11-fold increase in the early apoptosis ratio. nih.gov

Selective JAK3 inhibitors based on the pyrazolopyrimidine scaffold, such as compound 13t , have been shown to potently block the JAK3-STAT signaling pathway in cytokine-stimulated cellular analysis. nih.gov Furthermore, in MCF-7 breast cancer cells, compound 7a was able to inhibit the GDNF-induced RET phosphorylation of ERK1/2 at concentrations as low as 100 nM, demonstrating its impact on this specific signaling cascade. acs.org

In Vivo Efficacy Evaluations (e.g., Animal Models of Disease)

The therapeutic potential of this compound derivatives has been demonstrated in various animal models. A lead compound, 13an , which emerged from the optimization of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, showed potent anti-TNBC activity in vivo. nih.govacs.org

In the field of infectious diseases, a series of 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidines were optimized, leading to compounds that demonstrated efficacy when orally dosed in a mouse model of visceral leishmaniasis. nih.govrsc.orgresearchgate.net

For autoimmune diseases, the efficacy of a selective JAK3 inhibitor, compound 13t , was evaluated in a rat adjuvant-induced arthritis model. The study indicated its effectiveness and low toxicity in treating rheumatoid arthritis. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors, compounds 47 and 48 , significantly reduced tumor growth in mouse PC3 xenograft models. nih.gov

ADME Properties and Drug-likeness Prediction

The absorption, distribution, metabolism, and excretion (ADME) properties and drug-likeness of 1H-pyrazolo[3,4-d]pyrimidine derivatives are crucial for their development as drug candidates. Prodrug strategies have been employed to improve the aqueous solubility and pharmacokinetic profiles of pyrazolo[3,4-d]pyrimidine-based dual Src/Abl inhibitors. nih.gov These prodrugs showed enhanced aqueous solubility and favorable hydrolysis in human and murine serum. unisi.it

In silico predictions of physicochemical properties, drug-likeness, and ADME for a series of fused pyrazolo[1,5-a]pyrimidines indicated that some of these compounds possessed acceptable profiles. johnshopkins.edu Similarly, for another series of pyrazolo[1,5-a]pyrimidines, in silico predictions confirmed that most compounds adhered to Lipinski's rule of five and showed high gastrointestinal absorption. mdpi.com

The lead compound 13an from a study on TNBC treatments exhibited good pharmacokinetic properties. nih.govacs.org Likewise, pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors 47 and 48 were identified as having good metabolic and plasma stability. nih.gov

Lead Optimization Strategies

Lead optimization is a critical step in developing this compound derivatives into viable drug candidates. One study detailed the structural optimization of a Src inhibitor, which, despite its high in vitro and in vivo potency against TNBC, had considerable toxicity. nih.gov Through the synthesis of a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives and structure-activity relationship (SAR) studies, the lead compound 13an was discovered with improved properties. nih.govacs.org

In the development of treatments for visceral leishmaniasis, a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold was identified and optimized to yield compounds with oral efficacy in a mouse model. nih.govrsc.org The SAR exploration involved modifying substituents to enhance potency and metabolic stability while maintaining solubility. dundee.ac.uk

For the development of antimicrobial agents, SAR studies on pyrazolo[1,5-a]pyrimidines and pyrazole (B372694) Schiff bases helped in identifying compounds with a broad spectrum of activity. johnshopkins.edu These optimization strategies are essential for refining the efficacy and safety profiles of this versatile class of compounds.

Vi. Future Directions and Research Perspectives

Development of Selective Kinase Inhibitors

A primary thrust of current research is the design of 1H-pyrazolo[3,4-d]pyrimidine derivatives as highly selective kinase inhibitors to improve efficacy and reduce off-target effects. Kinases are crucial regulators of cell signaling, and their aberrant activity is implicated in diseases like cancer and autoimmune disorders. nih.govnih.gov

Researchers have successfully developed potent inhibitors against a range of kinase targets:

Janus Kinase 3 (JAK3): Selective JAK3 inhibitors are sought for treating autoimmune diseases such as rheumatoid arthritis. nih.gov A series of novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives has been identified, with compound 13t showing exceptional potency (IC₅₀ = 0.1 nM) and high selectivity for JAK3 by exploiting a unique cysteine residue (Cys909) in the kinase's structure. nih.gov This compound effectively blocked the JAK3-STAT signaling pathway and demonstrated efficacy in a rat model of arthritis. nih.gov

Epidermal Growth Factor Receptor (EGFR): The 1H-pyrazolo[3,4-d]pyrimidine core is a key building block for EGFR tyrosine kinase inhibitors (EGFR-TKIs) used in cancer therapy. nih.govsemanticscholar.org Research is focused on overcoming acquired resistance, particularly the T790M mutation. nih.govsemanticscholar.org Compound 12b from a new series emerged as a potent inhibitor of both wild-type EGFR (EGFRWT, IC₅₀ = 0.016 µM) and the resistant mutant EGFRT790M (IC₅₀ = 0.236 µM). nih.govsemanticscholar.org This compound induced apoptosis and arrested the cell cycle in cancer cell lines. nih.govsemanticscholar.org

Bruton's Tyrosine Kinase (BTK): As a key regulator of B-cell receptor signaling, BTK is a prime target in B-cell malignancies like mantle cell lymphoma (MCL). nih.gov A novel series of pyrazolopyrimidine derivatives yielded compound 12a , which showed high selectivity for BTK and potent antiproliferative effects in MCL cell lines and primary patient tumor cells. nih.gov

Other Kinases: The versatility of the scaffold has led to the discovery of inhibitors for other important kinases. This includes inhibitors for Casein Kinase 1 (CK1), implicated in cancer and CNS disorders, where a lead compound achieved an IC₅₀ value of 78 nM. nih.gov Additionally, derivatives have been developed as inhibitors for RET protein kinase and c-Src kinase. acs.orgresearchgate.net

Table 1: Selected 1H-Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Compound Target Kinase(s) Potency (IC₅₀) Therapeutic Area
13t JAK3 0.1 nM Rheumatoid Arthritis
12b EGFRWT, EGFRT790M 0.016 µM, 0.236 µM Cancer
12a BTK Not specified (potent) Mantle Cell Lymphoma
CK1 Lead Compound CK1 78 nM Cancer, CNS Disorders
7a RET Not specified (efficient) Cancer

Exploration of Novel Therapeutic Applications

Beyond established roles, the 1H-pyrazolo[3,4-d]pyrimidine framework is being explored for new therapeutic interventions in a variety of diseases.

Anticancer Therapies: Research continues to uncover new anticancer applications. Derivatives have been developed as inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial protein linked to tumorigenesis. nih.gov Compounds 47 and 48 were identified as potent TRAP1 inhibitors that showed significant anticancer activity in various cancer cells and reduced tumor growth in mouse xenograft models. researchgate.netnih.gov Other studies have demonstrated the broad-spectrum cytotoxic activity of novel derivatives against panels of cancer cell lines, including leukemia, colon, lung, and breast cancer. rsc.org

Neurodegenerative Diseases: There is growing interest in the neuroprotective potential of this compound class. nih.govnih.gov A novel derivative, KKC080106 , was found to activate the Nrf2 pathway, which is known to have neuroprotective and anti-inflammatory effects. nih.gov This non-electrophilic compound protected dopaminergic neurons from degeneration in a mouse model of Parkinson's disease, suggesting therapeutic potential for neurodegenerative disorders. nih.gov Another compound, KKC080096 , was shown to induce the anti-inflammatory enzyme heme oxygenase-1 (HO-1) and protect against neuroinflammation, also showing promise for conditions like Parkinson's disease. nih.gov

Autoimmune and Inflammatory Disorders: As demonstrated by the development of JAK3 inhibitors, the pyrazolopyrimidine scaffold is highly relevant for treating autoimmune diseases like rheumatoid arthritis. nih.gov The ability of these compounds to modulate key signaling pathways in immune cells provides a strong rationale for exploring their use in other inflammatory conditions.

Advanced Computational Modeling for Drug Discovery

Computational chemistry plays an increasingly vital role in accelerating the discovery and optimization of 1H-pyrazolo[3,4-d]pyrimidine-based drugs. nih.govpowertechjournal.com These methods provide insights into molecular interactions and guide the synthesis of more potent and selective compounds.

Pharmacophore Modeling and Virtual Screening: Common-feature pharmacophore models are generated from known active compounds to identify the key chemical features required for biological activity. nih.gov These models are then used to screen large chemical databases virtually, identifying new hit compounds. This approach was successfully used to discover novel N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as CK1 inhibitors. nih.gov

Molecular Docking: Docking studies are used to predict the binding mode of a ligand within the active site of a target protein. nih.govsemanticscholar.org This helps in understanding structure-activity relationships (SAR) and designing modifications to improve binding affinity. For example, docking studies of compound 12b within the ATP-binding site of EGFRWT and EGFRT790M helped rationalize its potent inhibitory activity and guided further design. nih.govsemanticscholar.org

Density Functional Theory (DFT): Quantum chemical calculations using DFT are employed to study the structural and electronic properties of pyrazolopyrimidine derivatives. researchgate.net These studies can analyze parameters like molecular electrostatic potentials, HOMO-LUMO energy gaps, and tautomeric stability, providing a deeper understanding of the molecule's reactivity and interaction capabilities. researchgate.net

Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly manufacturing processes. nih.govpowertechjournal.com Research into the synthesis of 1H-pyrazolo[3,4-d]pyrimidines reflects this trend, with a focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govresearchgate.net

Several green approaches have been reported:

Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasonic irradiation can significantly accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govbme.hu

Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of volatile organic solvents or using water as a solvent minimizes environmental impact. nih.govrsc.org One-pot, multicomponent reactions under solvent-free fusion conditions have been successfully employed. rsc.org

Alternative Catalysts: The use of reusable or more environmentally benign catalysts is a key aspect of green synthesis. bme.hu KHSO₄, for example, has been used as an efficient catalyst in aqueous ethanol (B145695) for the synthesis of related pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu

These modern synthetic strategies not only offer economic and environmental benefits but also align with the growing demand for sustainable practices in drug development. nih.govpowertechjournal.com

Q & A

Q. What are the common synthetic routes for preparing 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. A widely used method is the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with pyrazol-4-carboxaldehyde in the presence of sodium acetate and PEG-400 as a solvent, followed by reaction with guanidine hydrochloride under basic conditions . Microwave-assisted synthesis (e.g., 150°C for 1.5 hours in DMF with NaH) is also employed to improve yield and reduce reaction time . Purification often involves silica gel column chromatography .

Q. How is the molecular structure of this compound derivatives characterized?

Methodological Answer: Structural elucidation relies on techniques such as:

  • NMR spectroscopy : To confirm substituent positions and stereochemistry (e.g., specifying (S)-configuration in chiral derivatives) .
  • X-ray crystallography : Resolves fused-ring systems (pyrazolo-pyrimidine core) and hydrogen-bonding patterns (e.g., PDB ID: 6AY) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to screen the biological activity of these compounds?

Methodological Answer:

  • Receptor binding assays : Radioligand competition studies (e.g., adenosine A1/A2A receptor affinity using [³H]-SCH58261) .
  • Kinase inhibition assays : ATP-competitive inhibition profiling via fluorescence polarization or ELISA .
  • Fluorescence quenching experiments : Assess oligonucleotide interactions by measuring residual fluorescence in duplex DNA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize adenosine receptor antagonism?

Methodological Answer:

  • Substituent variation : Introduce fluorophenyl or piperazine groups to enhance A2A/A1 receptor dual antagonism (e.g., nanomolar Ki values achieved with 4-(2-methylpiperazin-1-yl) substituents) .
  • Molecular docking : Use homology models of adenosine receptors to predict binding modes and guide substitutions (e.g., pyridinyl groups improving hydrophobic interactions) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using comparative analysis of active/inactive analogs .

Q. How can contradictory kinase inhibition data be resolved?

Methodological Answer:

  • Kinase panel screening : Test compounds against diverse kinase families (e.g., tyrosine vs. serine/threonine kinases) to identify off-target effects .
  • Crystallographic analysis : Resolve binding poses in kinase active sites (e.g., morpholino groups enhancing selectivity in WZ3146 analogs) .
  • Dynamic modeling : Simulate conformational changes in kinase domains to explain potency variations .

Q. What strategies enable the incorporation of this scaffold into oligonucleotides?

Methodological Answer:

  • Phosphoramidite synthesis : Convert nucleoside derivatives (e.g., 8-aza-7-deazapurin-2-amine) into phosphoramidites for solid-phase oligonucleotide synthesis .
  • Stability testing : Compare glycosidic bond stability under acidic/basic conditions using HPLC .
  • Fluorescence monitoring : Use residual fluorescence (quenched in duplex DNA) to validate hybridization without disrupting UV-based Tm measurements .

Q. How are in vivo pharmacokinetic properties evaluated for neurodegenerative disease applications?

Methodological Answer:

  • Rodent models : Administer compounds (e.g., ASP5854) in Parkinson’s disease models (6-OHDA-lesioned rats) to measure brain penetration via PET imaging .
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
  • Plasma protein binding : Employ equilibrium dialysis to quantify free fraction available for target engagement .

Q. How can solubility-bioactivity contradictions be addressed during lead optimization?

Methodological Answer:

  • Salt formation : Improve aqueous solubility via hydrochloride salt preparation (e.g., 1,3-dimethyl-4-piperazinyl derivatives) .
  • Co-solvent systems : Use PEG-400 or cyclodextrins in formulation to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to balance lipophilicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 2
1H-pyrazolo[3,4-d]pyrimidin-6-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.